1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI) is a chemical compound with the molecular formula C10H14N2. It is a member of the benzodiazocine family, which is known for its diverse range of biological activities. This compound is characterized by its unique structure, which includes a fused ethano bridge and a benzodiazocine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ethylene glycol in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired benzodiazocine ring system.
Industrial Production Methods
In an industrial setting, the production of 1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI) may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the purification of the final product through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The benzodiazocine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzodiazocine derivatives.
Scientific Research Applications
1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI) can be compared with other benzodiazocine derivatives, such as:
1,6-Ethano-1,6-benzodiazocine: Lacks the tetrahydro modification, leading to different chemical and biological properties.
1,6-Benzodiazocine: A simpler structure without the ethano bridge, resulting in distinct reactivity and applications.
2,3,4,5-Tetrahydro-1,6-benzodiazocine: Similar to the target compound but without the ethano bridge, affecting its stability and reactivity.
The uniqueness of 1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI) lies in its specific structural features, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1,8-diazatricyclo[6.4.2.02,7]tetradeca-2,4,6-triene |
InChI |
InChI=1S/C12H16N2/c1-2-6-12-11(5-1)13-7-3-4-8-14(12)10-9-13/h1-2,5-6H,3-4,7-10H2 |
InChI Key |
VNPXIMAKERROAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCN(C1)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.